molecular formula C8H12N2O3S B3293155 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide CAS No. 88508-45-6

5-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Cat. No. B3293155
CAS RN: 88508-45-6
M. Wt: 216.26 g/mol
InChI Key: WZSFMXDMYNMCHE-UHFFFAOYSA-N
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Description

5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S . It has a molecular weight of 216.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is 1S/C8H12N2O3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,9H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a powder at room temperature . The compound has a molecular weight of 216.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Medicinal Chemistry of Sulfonamide Derivatives

Sulfonamides represent a pivotal category in medicinal chemistry due to their broad spectrum of bioactive properties. "5-amino-2-methoxy-N-methylbenzene-1-sulfonamide" falls under this category, showcasing a wide array of medicinal applications. Research highlights the transformation of classical antibacterial sulfonamides into derivatives that exhibit antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities, among others. These modifications expand the therapeutic potential of sulfonamides, including the compound of interest, underscoring their significant role in drug discovery and development (He Shichao et al., 2016).

Novel Drug Synthesis and Impurity Analysis

In the realm of pharmaceuticals, specifically in the synthesis of proton pump inhibitors (PPIs), sulfonamide derivatives play a crucial role. The synthesis process, which involves various steps including the formation of sulfone N-oxide, highlights the importance of these compounds in generating novel pharmaceuticals and analyzing their impurities. This research aspect is vital for developing more efficient and safer drugs (S. Saini et al., 2019).

Development of Antitumor Agents

Sulfonamides, including "5-amino-2-methoxy-N-methylbenzene-1-sulfonamide," are being explored for their antitumor properties. The structural diversity and the ability to modify these molecules have made them attractive candidates for anticancer drug development. Research into sulfonamide derivatives has shown promising results in targeting various cancer types, offering new avenues for therapeutic interventions (Helloana Azevedo-Barbosa et al., 2020).

Sulfonamide-Based Functional Molecules

The synthesis of cyclic compounds containing aminobenzenesulfonamide showcases the versatility of sulfonamides in organic chemistry and pharmaceutical development. This research highlights the potential of "5-amino-2-methoxy-N-methylbenzene-1-sulfonamide" and similar compounds in the creation of new functional molecules that could lead to novel pharmacological agents (Kyosuke Kaneda, 2020).

Environmental and Human Health Impacts

The widespread use of sulfonamides, including "5-amino-2-methoxy-N-methylbenzene-1-sulfonamide," has raised concerns about their environmental presence and impact on human health. Research indicates that even small amounts of these compounds can alter microbial populations, potentially posing risks to human health. This underscores the importance of understanding and mitigating the environmental effects of sulfonamide derivatives (W. Baran et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-2-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSFMXDMYNMCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256444
Record name 5-Amino-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methoxy-N-methylbenzene-1-sulfonamide

CAS RN

88508-45-6
Record name 5-Amino-2-methoxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88508-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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